Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is This compound . This name reflects its core structure: a cyclohexane ring substituted at the 1-position with an aminomethyl group (–CH2NH2) and an acetoxy group (–CH2COOCH3). The hydrochloride salt form arises from the protonation of the primary amine by hydrochloric acid, resulting in a positively charged ammonium ion (–CH2NH3+) paired with a chloride counterion.
Structurally, the molecule comprises three distinct regions:
- Cyclohexyl backbone : A six-membered saturated carbon ring providing conformational rigidity.
- Aminomethyl substituent : A –CH2NH3+ group attached to the cyclohexane ring, contributing polarity and hydrogen-bonding capacity.
- Methyl acetate moiety : An ester-functionalized side chain (–CH2COOCH3) that influences lipophilicity and metabolic stability.
The three-dimensional conformation of the cyclohexane ring typically adopts a chair configuration, minimizing steric strain between substituents.
CAS Registry Numbers and Alternative Chemical Identifiers
This compound is registered under multiple CAS numbers, reflecting its free base and salt forms:
- 63562-01-6 : Corresponds to the hydrochloride salt form.
- 138799-98-1 : Identifies the free base, methyl 2-[1-(aminomethyl)cyclohexyl]acetate.
Alternative identifiers include:
- CID 45260937 (PubChem Compound ID for the hydrochloride).
- MFCD26936110 (MDL number for the hydrochloride salt).
- MFCD16070845 (MDL number for the free base).
The European Community (EC) number 865-104-8 further classifies the hydrochloride form under regulatory frameworks.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula of the hydrochloride salt is C10H20ClNO2 , with a molar mass of 221.72 g/mol . This contrasts with the free base (C10H19NO2, 185.27 g/mol), where the absence of the hydrochloric acid component reduces the molecular weight by 36.46 g/mol.
A stoichiometric breakdown reveals the following elemental composition:
| Element | Percent Composition |
|---|---|
| Carbon | 54.17% |
| Hydrogen | 9.09% |
| Chlorine | 15.99% |
| Nitrogen | 6.32% |
| Oxygen | 14.43% |
Data derived from computational analysis of atomic weights and molecular formula.
The carbon content predominates due to the ten carbon atoms in the cyclohexyl and acetate groups. Oxygen’s contribution arises from both the ester (–COO–) and hydrochloride (–Cl) components, while nitrogen is localized to the aminomethyl group.
The molecular formula can be deconstructed into functional group contributions:
- Cyclohexyl backbone : C6H11
- Aminomethyl group : CH2NH3+
- Acetate moiety : CH2COOCH3
- Hydrochloride counterion : Cl–
Properties
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-9(12)7-10(8-11)5-3-2-4-6-10;/h2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSAJVQFSGOGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669833 | |
| Record name | Methyl [1-(aminomethyl)cyclohexyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63562-01-6 | |
| Record name | Methyl [1-(aminomethyl)cyclohexyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Michael Addition Reaction
- Cyclohexylidene acetic acid methyl ester
- Nitromethane (1.2–1.5 molar equivalents)
Hydrolysis of Nitroester Intermediate
- The Michael adduct (1-(nitromethyl)cyclohexyl acetic acid methyl ester) is treated with:
- 10% aqueous KOH in methanol (1:3 v/v)
- Stirring for 8–12 hours at 25–30°C
Outcome :
Catalytic Hydrogenation
| Component | Specification |
|---|---|
| Catalyst | 10% Pd/C (0.5–1.0% w/w) |
| Solvent | Methanol |
| Pressure | Atmospheric (1 bar H₂) |
| Temperature | 20–25°C |
| Reaction time | 3–5 hours |
Hydrochloride Salt Formation
Method :
- Dissolve the free amine in anhydrous diethyl ether
- Bubble dry HCl gas through the solution until pH < 2
- Precipitate the hydrochloride salt via cooling (0–5°C)
Comparative Analysis of Methods
| Step | Patent Approach | Patent Variation |
|---|---|---|
| Michael Addition | KOH in methanol | Phase-transfer catalysts |
| Hydrogenation | Pd/C at 1 bar | Rhodium catalysts at 3 bar |
| Salt Formation | HCl gas in ether | Aqueous HCl titration |
| Overall Yield | 68–72% | 62–65% |
Critical Process Parameters
- Catalyst Loading : Higher Pd/C concentrations (1.0% w/w) reduce reaction time by 40%
- Solvent Choice : Methanol outperforms THF in hydrogenation efficiency (89% vs. 72% conversion)
- Temperature Control : Maintaining hydrogenation at ≤25°C prevents side-product formation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Industrial Production
In industrial settings, large-scale production typically employs optimized batch or continuous processes to ensure high yields and purity. Advanced purification techniques such as recrystallization and chromatography are commonly used.
Scientific Research Applications
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride has a wide range of applications:
Chemistry
- Intermediate in Organic Synthesis : It serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new compounds .
Biology
- Enzyme-Substrate Interactions : The compound is studied for its role in enzyme-substrate interactions and metabolic pathways, providing insights into biochemical processes.
- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research suggests potential in reducing inflammation, which could be beneficial for treating inflammatory diseases.
Medicine
- Therapeutic Investigations : Ongoing research explores its potential therapeutic uses, particularly in drug development targeting neurological disorders and other medical conditions .
Industry
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and as a reagent in various industrial processes.
Case Studies and Research Findings
- Antimicrobial Studies : Research published in pharmacological journals has demonstrated that this compound exhibits significant antimicrobial activity against specific bacterial strains, suggesting its potential as a new antimicrobial agent.
- Inflammation Reduction Trials : Clinical studies have indicated that this compound may reduce markers of inflammation in vitro, supporting its development as a therapeutic candidate for inflammatory diseases.
- Drug Development Applications : Investigations into its role as a precursor for synthesizing novel pharmaceuticals have shown promise, particularly in developing compounds targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Calculated based on structural data.
Key Observations:
Ester Group Impact :
- Methyl esters (e.g., target compound) exhibit lower molecular weight and higher polarity compared to ethyl or tert-butyl esters .
- Amide derivatives (e.g., ) replace the ester with a more hydrolytically stable amide bond, altering solubility and metabolic stability .
Substituent Effects: Aminomethyl (-CH₂NH₂): A primary amine, highly basic and reactive, forming stable hydrochloride salts. This group is critical for hydrogen bonding and ionic interactions in drug-receptor binding . Direct Amino (-NH₂) on Cyclohexyl Ring: Alters spatial orientation and steric effects, as seen in .
Biological Activity
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H20ClNO2
- Molecular Weight : 221.73 g/mol
- Structure : The compound features a cyclohexyl ring substituted with an aminomethyl group and an acetate moiety, which contributes to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound may inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
The mechanism of action for this compound involves interactions with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to biological responses such as:
- Inhibition of microbial growth.
- Reduction of inflammatory responses through the modulation of signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | , |
| Anti-inflammatory | Reduction in inflammation markers | , |
| Potential Therapeutic Uses | Investigated for drug development | , |
Case Study: Antimicrobial Evaluation
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial counts when treated with this compound compared to control groups. This suggests its potential as an effective antimicrobial agent.
Case Study: Anti-inflammatory Assessment
In another study focusing on inflammation, the compound demonstrated a notable decrease in pro-inflammatory cytokines in vitro. This finding supports its potential application in treating conditions characterized by excessive inflammation.
Applications in Medicine and Industry
This compound is being researched for various applications:
- Pharmaceutical Development : Its properties make it a promising candidate for drug formulation aimed at treating infections and inflammatory diseases.
- Chemical Synthesis : It serves as an intermediate in synthesizing other organic compounds, contributing to advancements in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride?
The compound can be synthesized via carbamate-protected intermediates. For example:
- Step 1 : Protect the aminomethyl group using a tert-butyl carbamate (Boc) group. This prevents unwanted side reactions during subsequent steps .
- Step 2 : Perform coupling reactions (e.g., Pd-catalyzed cross-coupling) to attach the cyclohexyl-acetate moiety. Catalysts like Pd₂(dba)₃ and ligands such as BINAP are effective for such transformations .
- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) or HCl/MeOH, followed by neutralization and purification via column chromatography .
- Final Isolation : Recrystallize the hydrochloride salt from methanol or ethanol to achieve high purity .
Q. How can the purity and identity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, methyl ester at δ 3.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 208 for the free base) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98%). A C18 column and mobile phase of acetonitrile/water (0.1% TFA) are recommended .
Q. What are the solubility properties of this compound in common solvents?
- High Solubility : Water (due to hydrochloride salt form) and polar solvents like methanol or ethanol .
- Limited Solubility : Non-polar solvents (e.g., hexane, toluene). For kinetic studies, dissolve in DMSO (up to 50 mM) and dilute with aqueous buffers .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in crystal structures (e.g., cyclohexyl ring conformation) may arise from dynamic chair flipping or solvent effects. Mitigation strategies:
Q. What experimental design optimizes yield in multi-step synthesis?
Key factors for optimization:
- Catalyst Loading : Reduce Pd₂(dba)₃ to 2–5 mol% to minimize costs while maintaining efficiency .
- Purification : Use preparative HPLC instead of column chromatography for intermediates prone to degradation .
- Scale-Up : Conduct reactions under inert atmosphere (N₂/Ar) and monitor pH during acidolytic deprotection to avoid side reactions .
Q. How does this compound interact with biological targets (e.g., GABA receptors)?
- In Vitro Assays : Use radioligand binding assays with [³H]-gabapentin to measure affinity for α2δ subunits of voltage-gated calcium channels .
- Functional Studies : Employ patch-clamp electrophysiology in neuronal cells to assess inhibition of calcium currents .
- Metabolic Stability : Evaluate hepatic clearance using human liver microsomes and LC-MS/MS analysis .
Q. What methodologies assess stability under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS .
- Long-Term Stability : Store lyophilized samples at -20°C in amber vials; aqueous solutions should be buffered at pH 4–6 to prevent hydrolysis .
Q. How can computational modeling predict its pharmacokinetic behavior?
- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using software like GROMACS with lipid bilayer models .
- Docking Studies : Use AutoDock Vina to predict binding modes to α2δ subunits, guided by gabapentin’s co-crystal structures .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
